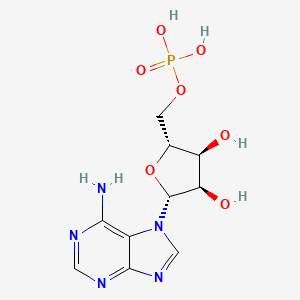

7-(5-phospho-alpha-D-ribosyl)adenine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N5O7P |

|---|---|

Molecular Weight |

347.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

NVOIXARBSSLBAS-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Biosynthesis of 7 5 Phospho Alpha D Ribosyl Adenine: Enzymatic Mechanisms and Pathways

Precursors and Substrates for 7-(5-phospho-alpha-D-ribosyl)adenine Formation

The synthesis of this compound is contingent on the availability of two primary precursors: a purine (B94841) base and a phosphoribosyl donor.

The foundational purine base for this specific compound is adenine (B156593) . The phosphoribosyl donor is typically nicotinate (B505614) mononucleotide (NaMN) . The enzyme responsible for catalyzing this reaction, Nicotinate-Nucleotide—Dimethylbenzimidazole Phosphoribosyltransferase (CobT), facilitates the transfer of the 5-phospho-α-D-ribosyl group from NaMN to adenine.

It is noteworthy that while adenine is the specific precursor for this compound, the enzyme involved exhibits broad substrate specificity and can utilize other bases to create a variety of cobamide precursors.

Enzymatic Synthesis of this compound

The central player in the synthesis of this compound is the enzyme Nicotinate-Nucleotide—Dimethylbenzimidazole Phosphoribosyltransferase, more commonly known as CobT.

Identification and Characterization of Nicotinate-Nucleotide—Dimethylbenzimidazole Phosphoribosyltransferase (CobT; EC 2.4.2.21)

CobT, assigned the EC number 2.4.2.21, is a phosphoribosyltransferase that plays a pivotal role in the late stages of coenzyme B12 (cobalamin) biosynthesis in organisms like Salmonella enterica. wikipedia.org This enzyme is responsible for activating the lower ligand base that will be incorporated into the final cobamide structure.

Structurally, CobT from Salmonella typhimurium has been characterized as a dimer. Each subunit of the dimer is composed of a large domain featuring a Rossmann fold, common in nucleotide-binding proteins, and a smaller domain. The active site is situated in a significant cavity formed at the interface of these two domains. This structural arrangement is believed to contribute to the enzyme's ability to accommodate a wide range of substrate bases. researchgate.net

Detailed Reaction Mechanisms and Kinetic Properties of CobT in this compound Formation

The enzymatic reaction catalyzed by CobT involves the transfer of the phospho-D-ribosyl group from nicotinate mononucleotide to the N-7 position of adenine, resulting in the formation of this compound and the release of nicotinate.

While specific kinetic parameters for adenine as a substrate for CobT are not extensively documented, studies on the Salmonella typhimurium enzyme have provided insights into its general kinetic properties. nih.gov The enzyme exhibits optimal activity at a pH of 10.0 and a temperature of 45°C. nih.gov The apparent Michaelis constant (Km) for its primary substrate, 5,6-dimethylbenzimidazole (B1208971), is less than 10 µM, and for nicotinate mononucleotide, it is 680 µM. nih.gov Given that adenine is an alternative substrate, its affinity for the enzyme may differ from these values. The broad substrate specificity of CobT suggests that the active site can accommodate various purine and benzimidazole (B57391) analogs. researchgate.netnih.gov

The proposed mechanism suggests that the proper positioning of the substrates within the active site is a key trigger for the nucleophilic attack of the nitrogen base on the C1' of the ribose in nicotinate mononucleotide. researchgate.net

Cofactor Requirements and Substrate Specificity of Biosynthetic Enzymes

Many enzymatic reactions involving phosphoryl transfer require the presence of divalent metal ions as cofactors. While not explicitly detailed for the specific reaction with adenine, phosphoribosyltransferases, in general, often utilize magnesium ions (Mg²⁺) to facilitate catalysis. nih.gov These ions can play a role in stabilizing the negative charges of the phosphate (B84403) groups and in orienting the substrates correctly within the active site.

As previously mentioned, a hallmark of the CobT enzyme is its broad substrate specificity. In vitro studies have demonstrated that the CobT from Salmonella typhimurium can phosphoribosylate a variety of bases in addition to adenine, including guanine (B1146940), benzimidazole, and others. nih.gov This promiscuity in substrate recognition is a key factor in the natural diversity of cobamides found in different organisms. researchgate.net

Regulatory Mechanisms Governing this compound Biosynthesis

Riboswitches are structured non-coding RNA elements located in the 5' untranslated regions of messenger RNA (mRNA) that can directly bind to small molecule metabolites. ribocentre.org In the context of cobalamin biosynthesis, specific cobalamin riboswitches can bind to cobalamin or its precursors. wikipedia.orgribocentre.org This binding event induces a conformational change in the mRNA, which in turn can modulate gene expression, often by terminating transcription or inhibiting translation of the downstream genes. ribocentre.org

The genes encoding for CobT are often under the control of such cobalamin riboswitches. wikipedia.org This creates a negative feedback loop where high levels of the final product, cobalamin, or related intermediates can repress the synthesis of enzymes like CobT, thereby downregulating the production of this compound and other cobamide precursors. This tight regulation ensures that the cell produces these metabolically expensive molecules only when needed.

Metabolic Context and Intermediacy of this compound within Broader Biochemical Networks

This compound serves as a key intermediate in the nucleotide loop assembly pathway of cobamide biosynthesis. Once synthesized, it is a substrate for the next enzyme in the pathway, the α-ribazole-5'-phosphate phosphatase, known as CobC in Salmonella enterica. wikipedia.org

The CobC enzyme catalyzes the dephosphorylation of this compound to yield 7-adenosyl-α-ribazole. This product is then utilized by the enzyme CobS (cobalamin-5'-phosphate synthase) which attaches it to a cobinamide precursor, ultimately leading to the formation of a complete cobamide. The specific cobamide formed will contain adenine as its lower ligand, a variation known as pseudovitamin B12.

The ability of organisms to synthesize and incorporate alternative lower bases like adenine highlights the modularity and adaptability of the cobamide biosynthesis pathway. This allows for the production of a range of structurally and functionally diverse cobamides that can be tailored to the specific metabolic needs of the organism.

Biological Role and Physiological Significance of 7 5 Phospho Alpha D Ribosyl Adenine

Association with Pseudovitamin B12 and Cobalamin (Vitamin B12) Biosynthesis Pathways

Vitamin B12, or cobalamin, is a complex organometallic cofactor essential for various metabolic processes in many organisms, including bacteria, archaea, and animals. The core of the vitamin B12 molecule is a corrin (B1236194) ring with a central cobalt ion. What distinguishes different forms of cobalamin, known as cobamides, is the lower axial ligand attached to the cobalt. In the canonical form of vitamin B12, this ligand is 5,6-dimethylbenzimidazole (B1208971) (DMB). croftsmicrolab.orgnih.gov

However, some microorganisms produce alternative forms of vitamin B12 where DMB is replaced by a different base. One such prominent alternative is pseudovitamin B12, where the lower axial ligand is adenine (B156593). croftsmicrolab.orgnih.gov The compound 7-(5-phospho-alpha-D-ribosyl)adenine serves as the direct precursor to this adenine-containing nucleotide loop.

Role of this compound in Specific Microbial Metabolic Processes

The formation of this compound is a key step in the metabolic pathway leading to the synthesis of pseudovitamin B12 in certain bacteria. This process is particularly relevant in anaerobic environments where some bacteria, such as certain species of Clostridium and Lactobacillus, are known to produce pseudovitamin B12. nih.gov

The synthesis of this compound is part of the broader purine (B94841) salvage pathway, which allows organisms to recycle nucleobases. The enzyme nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase (CobT) from Salmonella enterica has been shown to catalyze the phosphoribosylation of various bases, including adenine, using 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) as the ribose donor. croftsmicrolab.org While CobT shows a preference for DMB, its ability to use adenine as a substrate is crucial for the synthesis of this compound and, consequently, pseudovitamin B12. croftsmicrolab.org

The presence of pseudovitamin B12, and therefore the metabolism of its precursor this compound, is significant for the metabolic capabilities of the producing organisms. Pseudovitamin B12 can function as a cofactor for certain microbial enzymes, enabling metabolic reactions that would otherwise not be possible in the absence of a suitable cobamide. nih.gov

Metabolic Fate and Downstream Products of this compound

The primary metabolic fate of this compound is its incorporation into the structure of pseudovitamin B12. This involves a series of enzymatic steps.

Enzymatic Dephosphorylation and Ribosyladenine Formation

Following its synthesis, this compound undergoes dephosphorylation to yield alpha-ribosyladenine. This reaction is catalyzed by a phosphatase. In the context of cobalamin biosynthesis, the enzyme alpha-ribazole (B91677) phosphatase (CobC) is responsible for the dephosphorylation of the nucleotide loop precursor. nih.gov It is plausible that CobC or a similar phosphatase acts on this compound to remove the phosphate (B84403) group from the ribose moiety, a critical step for the subsequent attachment to the corrin ring.

Further Transformations and Incorporation into Complex Biomolecules

The resulting alpha-ribosyladenine is then activated and attached to the incomplete corrinoid, adenosylcobinamide-GDP. The enzyme CobS is responsible for this final assembly of the nucleotide loop, completing the synthesis of adenosyl-pseudovitamin B12. nih.gov This final molecule is the active coenzyme form that can participate in various enzymatic reactions within the microbial cell.

Impact of this compound Metabolism on Cellular Physiology in Model Organisms

The production and utilization of pseudovitamin B12, derived from this compound, have a tangible impact on the physiology of model organisms like Escherichia coli and Salmonella enterica.

While E. coli can utilize both canonical vitamin B12 and pseudovitamin B12, it generally shows a preference for the former. However, in environments where DMB is scarce and adenine is available, the ability to synthesize and use pseudovitamin B12 can provide a significant metabolic advantage. nih.govnih.gov For instance, certain B12-dependent enzymes, such as methionine synthase (MetH), can function with pseudovitamin B12 as a cofactor, albeit sometimes less efficiently than with true vitamin B12. nih.govnih.gov This allows the organism to maintain essential metabolic functions, such as amino acid biosynthesis, even with a suboptimal cobamide.

In Salmonella enterica, the ability to produce different cobamides, including pseudovitamin B12, is linked to its pathogenesis and ability to thrive in diverse environments, including within a host. nih.gov The flexibility of its cobamide biosynthesis pathway, which accommodates adenine as a substrate, contributes to its metabolic robustness.

The table below summarizes the key enzymes and their roles in the metabolic pathway involving this compound.

| Enzyme | Role | Substrate(s) | Product(s) | Organism Example |

| CobT (Nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase) | Phosphoribosylation of the lower ligand base | Adenine, 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) | This compound, Pyrophosphate | Salmonella enterica |

| CobC (Alpha-ribazole phosphatase) | Dephosphorylation of the nucleotide loop precursor | This compound | alpha-Ribosyladenine, Phosphate | Salmonella enterica |

| CobS | Attachment of the dephosphorylated nucleotide loop to the corrinoid | alpha-Ribosyladenine, Adenosylcobinamide-GDP | Adenosyl-pseudovitamin B12, GMP | Salmonella enterica |

Methodological Approaches in 7 5 Phospho Alpha D Ribosyl Adenine Research

Analytical Techniques for Detection and Quantification of 7-(5-phospho-alpha-D-ribosyl)adenine in Biological Extracts

Accurate detection and quantification of this compound and its precursors in complex biological mixtures are fundamental to understanding their metabolic roles. Due to their low abundance and hydrophilic nature, sophisticated analytical methods are required.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of adenosine (B11128) nucleotides and their derivatives. nih.gov For compounds like this compound, which are highly polar, hydrophilic interaction liquid chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography. nih.gov HILIC provides better retention and separation for such hydrophilic molecules. nih.gov

LC-MS/MS, a tandem mass spectrometry approach, offers high sensitivity and selectivity for quantifying specific metabolites in complex samples like cell extracts, plasma, and tissues. nih.gov This technique has been successfully used to quantify a wide range of adenosine nucleotides and related metabolites. nih.gov In the context of the archaeosine (B114985) pathway, HPLC is used to monitor the formation of intermediates. For example, the conversion of preQ₀, a precursor, can be tracked by its characteristic ultraviolet absorbance. nih.gov

Table 1: HPLC and LC-MS Applications in Archaeosine Precursor Analysis

| Analytical Method | Application | Sample Type | Key Findings |

| HILIC-HPLC-MS/MS | Quantification of adenosine nucleotides and NAD metabolites | Plasma, liver, adipose tissue, cell supernatants | Enables simultaneous quantification of 26 different but related hydrophilic metabolites. nih.gov |

| HPLC with UV detection | Monitoring enzymatic reactions | In vitro reaction mixtures | Formation of lysine-adducts of preQ₀ can be monitored by absorbance at 305 nm. nih.gov |

| Two-dimensional TLC | Separation of digestion products | tRNA digests | Used for separating post-labeled nucleotides for structural analysis. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel biological compounds. For archaeosine precursors, proton (¹H) NMR has been instrumental in confirming their chemical structures, which are assigned based on NMR data in conjunction with mass spectrometry and UV absorbance. nih.govresearchgate.net Beyond structural elucidation, NMR is also a powerful technique for assessing the purity of synthesized or isolated compounds without the need for a reference standard of the same substance.

Isotopic labeling is a powerful strategy to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov In the study of natural products, stable isotopes like ¹³C, ¹⁵N, and ²H are introduced into precursor molecules. nih.gov By analyzing the incorporation of these labels into the final product using MS or NMR, the biosynthetic origins of different parts of the molecule can be determined. nih.govnih.gov This approach, often termed metabolic flux analysis, has been crucial in understanding complex pathways, including those involving modified nucleosides. nih.govnih.gov While direct isotopic labeling studies on this compound are not extensively documented, the methodology is broadly applicable to the archaeosine pathway to confirm precursor-product relationships and uncover novel enzymatic steps. nih.gov

Strategies for Isolation and Purification of this compound from Biological Samples

The isolation of phosphorylated nucleosides like this compound from biological sources is a multi-step process. An initial extraction from cells is typically performed using cold acids, such as formic or perchloric acid, or by boiling to release the metabolites. nih.gov Following extraction, various chromatographic techniques are employed for purification.

Ion-exchange chromatography is a particularly effective method for separating charged molecules like phosphoribosyl pyrophosphate (PRPP), a structurally related compound. nih.gov For the purification of enzymes involved in the biosynthesis, a series of chromatography steps including hydrophobic interaction and size-exclusion chromatography are often necessary. researchgate.net The purification of the precursor base, preQ₀, from Haloferax volcanii cells involved preparing an acid-soluble extract followed by further purification steps to isolate the compound for characterization. researchgate.net

In Vitro Reconstitution of this compound Biosynthetic and Degradative Pathways

Reconstituting metabolic pathways in a controlled, cell-free environment is a powerful approach to dissect the function of individual enzymes and identify reaction intermediates. nih.govharvard.edu This has been successfully applied to the archaeosine biosynthetic pathway. nih.govresearchgate.net

The biosynthesis of archaeosine involves several enzymatic steps. A key enzyme, archaeosine tRNA-guanine transglycosylase (ArcTGT), has been purified and its activity demonstrated in vitro. researchgate.netnih.gov This enzyme replaces the guanine (B1146940) at position 15 of a tRNA with the precursor base preQ₀. researchgate.netresearchgate.net Subsequent steps, catalyzed by enzymes like archaeosine synthase (ArcS), have also been studied in vitro. nih.govnih.gov Researchers have used recombinant enzymes and in vitro transcribed tRNA to demonstrate the conversion of preQ₀-modified tRNA to archaeosine-modified tRNA. nih.gov Such in vitro systems allow for the precise determination of enzyme kinetics, substrate specificity, and the identification of required cofactors. nih.govnii.ac.jp

Genetic and Molecular Biology Techniques for Pathway Dissection in Model Organisms

The study of the archaeosine pathway in vivo relies heavily on genetic and molecular biology tools in model archaeal organisms like Thermococcus kodakarensis and Methanosarcina mazei. nih.govnih.gov Targeted gene knockout is a primary technique used to investigate the physiological role of the pathway. nih.gov By deleting genes that encode biosynthetic enzymes, such as tgtA (encoding aTGT) and arcS (encoding ArcS), researchers can create mutant strains that lack archaeosine. nih.gov

The phenotypes of these mutant strains are then characterized under various conditions (e.g., different temperatures) to understand the function of the modification. For instance, studies have shown that while the archaeosine pathway is not essential for viability under standard conditions, it is important for thermophily in T. kodakarensis. nih.gov These genetic approaches, combined with the analytical techniques described above to confirm the absence of the modification in the mutants, provide strong evidence for the in vivo function of the biosynthetic pathway. nih.govnih.gov

Table 2: Genes Involved in Archaeosine Biosynthesis Studied in Model Organisms

| Gene | Encoded Protein | Organism Studied | Method of Study | Key Finding |

| tgtA (TK0760) | Archaeal tRNA-guanine transglycosylase (aTGT) | Thermococcus kodakarensis | Gene knockout | Deletion results in temperature sensitivity, indicating a role in thermophily. nih.gov |

| arcS (TK2156) | Archaeosine synthase (ArcS) | Thermococcus kodakarensis | Gene knockout | Gene is nonessential for viability but important for growth at high temperatures. nih.gov |

| arcS | Archaeosine synthase (ArcS) | Methanosarcina mazei | Gene knockout | Gene is nonessential under a wide variety of growth conditions tested. nih.gov |

Comparative Biochemistry and Evolutionary Perspectives of 7 5 Phospho Alpha D Ribosyl Adenine Metabolism

Distribution and Conservation of 7-(5-phospho-alpha-D-ribosyl)adenine Biosynthetic Pathways Across Microbial Species

The biosynthetic pathway leading to this compound is a hallmark of the anaerobic route of cobalamin synthesis, which is distinct from the oxygen-dependent aerobic pathway. nih.govwikipedia.org The anaerobic pathway is widespread among bacteria and archaea, particularly those thriving in anoxic environments. wikipedia.orgnih.gov Its presence has been identified in diverse microbial groups, including but not limited to, species within Salmonella, Bacillus, Clostridium, Propionibacterium, and various methanogens. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Distribution of Anaerobic Cobalamin Biosynthesis Pathway in Selected Microbial Genera

| Microbial Genus | Presence of Anaerobic Pathway | Key Enzyme(s) Involved | Reference(s) |

| Salmonella | Yes | CobT, CbiB | wikipedia.orgnih.gov |

| Bacillus | Yes | CbiP, CbiB | nih.govmdpi.com |

| Propionibacterium | Yes | CobT | wikipedia.orgmdpi.com |

| Eubacterium | Yes | bzaABCDE, CobT | pnas.orgescholarship.org |

| Acetobacterium | Yes | Homologs of bza genes | researchgate.netpnas.org |

| Clostridium | Yes | Not specified | wikipedia.org |

| Pseudomonas | Aerobic pathway is predominant | Not applicable | wikipedia.orgmdpi.com |

| Escherichia | Absent (in most strains) | Not applicable | nih.gov |

Evolutionary Divergence and Phylogenetics of Enzymes Involved in this compound Metabolism

The enzymes responsible for the metabolism of this compound are part of the larger family of enzymes involved in cobalamin biosynthesis. Phylogenetic analyses of these enzymes, such as the key phosphoribosyltransferase CobT, reveal a complex evolutionary history marked by both vertical descent and horizontal gene transfer. researchgate.netnih.govresearchgate.net

CobT, the nicotinate-mononucleotide:5,6-dimethylbenzimidazole (B1208971) phosphoribosyltransferase, is a crucial enzyme that in some organisms is responsible for the synthesis of N1-(5-phospho-alpha-D-ribosyl)-5,6-dimethylbenzimidazole, a key intermediate in the formation of the nucleotide loop of cobalamin. asm.org The phylogenetic trees of CobT and other related enzymes often show that sequences from different bacterial and archaeal phyla are interspersed, providing strong evidence for the lateral movement of these genes across diverse lineages. researchgate.netresearchgate.net

The divergence of these enzymes is also reflected in their substrate specificity. For instance, different CobT homologs can activate a variety of lower ligand bases, such as adenine (B156593), guanine (B1146940), or 5,6-dimethylbenzimidazole (DMB), leading to the production of different forms of cobamides. nih.gov This enzymatic flexibility has likely been a driving force in the diversification of cobamide structures observed in nature.

Species-Specific Adaptations and Variations in Cobalamin Biosynthesis Utilizing N7-Ribosylated Intermediates

Microbial species have evolved a variety of adaptations and variations in their cobalamin biosynthesis pathways that utilize N7-ribosylated intermediates. These adaptations are often tailored to the specific metabolic needs and ecological niches of the organism. researchgate.netresearchgate.net

One significant area of variation lies in the biosynthesis of the lower ligand base that is ultimately attached to the ribose moiety. While some organisms, like Salmonella typhimurium, synthesize DMB, others may produce different benzimidazole (B57391) derivatives or even phenolic compounds as their lower ligand. nih.govpnas.org The genes responsible for the anaerobic synthesis of DMB, designated bzaABCDE, have been identified in organisms like Eubacterium limosum, and their presence or absence can be used to predict the type of cobamide an organism produces. pnas.orgescholarship.org

Furthermore, the regulation of the cobalamin biosynthesis genes shows species-specific differences. In many bacteria, the expression of these genes is controlled by riboswitches, which are RNA elements in the 5' untranslated region of messenger RNAs that can directly bind to cobalamin or its precursors, thereby regulating gene expression in response to the intracellular concentration of the cofactor. pnas.orgnih.gov The specificity of these riboswitches for different cobamide structures can vary, contributing to the preferential synthesis or uptake of certain types of cobamides in different species. researchgate.net

Bioinformatic and Genomic Analysis of Associated Gene Clusters

The structure and gene content of cob operons can vary significantly between different species. For example, in Salmonella enterica, the cob operon is a large, contiguous block of genes, whereas in Bacillus megaterium, the genes are found in at least two separate operons. mdpi.comgrantome.com Comparative genomic studies have shown that while a core set of genes for corrin (B1236194) ring synthesis is generally conserved, the genes for the synthesis and attachment of the lower ligand are more variable. nih.govbiorxiv.org

The analysis of genomic neighborhoods has revealed that cob operons are often associated with mobile genetic elements, which facilitates their transfer between different microbial lineages. nih.gov This horizontal transfer is a major factor contributing to the widespread but sporadic distribution of cobalamin biosynthesis capability among prokaryotes. nih.govresearchgate.net The ongoing sequencing of bacterial and archaeal genomes continues to uncover novel variations in these gene clusters, providing deeper insights into the evolution and metabolic diversity of cobalamin biosynthesis. nih.govresearchgate.net

Advanced Research Topics and Future Directions in 7 5 Phospho Alpha D Ribosyl Adenine Studies

Elucidation of Uncharted Metabolic Roles and Regulatory Networks

A primary objective for future research is to determine if 7-(5-phospho-alpha-D-ribosyl)adenine is a transient intermediate, a stable metabolite, or a signaling molecule within the cell. The established purine (B94841) metabolic pathways, including de novo synthesis and salvage operations, provide a framework for this investigation. nih.govnih.gov The de novo pathway builds purine nucleotides from precursors like 5-phospho-alpha-D-ribosyl-1-pyrophosphate (PRPP), while salvage pathways recycle purine bases and nucleosides from nucleic acid turnover. wikipedia.orgresearchgate.netyoutube.com

Key research questions that need to be addressed include:

Metabolic Origin: Could this compound be an alternative product of an existing phosphoribosyltransferase, such as adenine (B156593) phosphoribosyltransferase (APRT), which typically synthesizes AMP? nih.gov Or does a novel, uncharacterized enzyme catalyze its formation?

Cellular Function: If present, does this compound play a role in cellular processes? Potential functions could range from being a competitive inhibitor of AMP- or ATP-dependent enzymes to acting as a unique signaling molecule that modulates pathways in a manner distinct from canonical purines. researchgate.netnih.gov

Regulatory Networks: The synthesis and degradation of purine nucleotides are tightly controlled through feedback inhibition and allosteric regulation. wikipedia.orgwikilectures.eunih.gov A crucial research direction is to uncover how the formation of this compound might be regulated and whether it, in turn, influences key regulatory nodes within nucleotide metabolism. researchgate.net

Future studies will likely focus on identifying specific enzymes that interact with or produce this compound and mapping its connections to the broader metabolic network.

Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A systems-level understanding of this compound requires the integration of multiple high-throughput "omics" technologies. mdpi.comthermofisher.comyoutube.com This approach can provide a comprehensive view from the genetic potential to the functional metabolic output. nih.gov

Genomics and Transcriptomics: These tools can be used to identify candidate genes encoding the enzymes and transporters responsible for the metabolism of this compound. By correlating gene expression patterns with the presence of the metabolite under different conditions, researchers can pinpoint the genetic basis of its synthesis and degradation. researchgate.net

Proteomics: This approach can identify proteins that physically interact with this compound. This could reveal enzymes for which it is a substrate, product, or regulator, as well as effector proteins that bind to it to trigger downstream signaling events.

Metabolomics: Advanced mass spectrometry and NMR techniques are essential for the definitive identification and quantification of this compound in biological samples. researchgate.net A key challenge will be to develop analytical methods that can reliably separate and distinguish it from its highly abundant isomer, AMP.

By integrating these multi-omics datasets, researchers can construct a holistic view of the compound's role in the cell, linking genetic information to protein function and metabolic outcomes. mdpi.comthermofisher.com

Development of Novel Methodologies for Real-Time Monitoring and Imaging of this compound in Living Cells

Understanding the spatiotemporal dynamics of this compound requires tools that can monitor its concentration and location within living cells in real time. acs.org Current methods for imaging nucleic acids and small molecules provide a foundation for developing such technologies. researchgate.net

Future research in this area will likely focus on several key approaches:

Genetically Encoded Biosensors: A powerful strategy would be to develop fluorescent biosensors, potentially based on Förster resonance energy transfer (FRET). This would involve identifying or engineering a protein that specifically binds to this compound and coupling its conformational change upon binding to a change in fluorescence. nih.gov

Chemical Probes: The design of synthetic fluorescent probes that selectively react with or bind to this compound is another promising avenue. These probes could allow for direct visualization of the molecule's subcellular localization using advanced microscopy techniques. uochb.cz

Advanced Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging could be adapted to map the distribution of this compound across tissues or even within single cells, providing spatial context to its metabolic role. nih.gov

CRISPR-Based Imaging: Emerging CRISPR-based technologies, which can be adapted to target specific DNA or RNA sequences, might be engineered to recognize and report on the presence of this unique nucleotide modification if it is incorporated into nucleic acids. mdpi.com

These innovative imaging techniques would be transformative, enabling researchers to observe the dynamics of this compound during cellular processes like signaling, stress response, and cell division. acs.orgnih.gov

Integration of Structural, Mechanistic, and Physiological Data for Comprehensive Biological Models

The ultimate goal is to build comprehensive, predictive models of the biological systems in which this compound operates. This requires a multi-scale integration of data, from the atomic level to the whole-organism level. embopress.orgmdpi.com

Structural Biology: Determining the three-dimensional structures of enzymes that synthesize, degrade, or bind to this compound is crucial. nih.govnih.gov Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise molecular interactions that govern its recognition and processing, providing a basis for understanding enzyme mechanisms and for the rational design of specific inhibitors. proteopedia.orgnih.gov

Mechanistic Enzymology: Kinetic studies of the relevant enzymes will elucidate the rates and efficiencies of the reactions involving this compound. This data is essential for understanding how fluxes through its metabolic pathways are controlled.

Physiological Studies: Investigating the effects of altering the levels of this compound in cells and model organisms will connect its molecular functions to a physiological phenotype.

Computational Modeling: Finally, this diverse data can be integrated into genome-scale metabolic models (GEMs). mdpi.comnih.gov These computational frameworks can simulate metabolic fluxes and predict how perturbations, such as the presence of this compound, affect the entire cellular network. frontiersin.org

Through this integrative approach, a complete picture of the role of this compound can be assembled, moving from molecular structure to cellular function and physiological relevance.

Q & A

Q. Experimental design :

- Hypothesis : The compound serves as an intermediate in ATP regeneration or purine recycling.

- Model systems : Use in vitro assays with purified enzymes (e.g., phosphoribosyltransferases) or cell lines (e.g., HEK293) with knocked-out salvage pathway genes (e.g., APRT).

- Tracer studies : Incubate cells with -labeled adenine and track incorporation into ATP via LC-MS.

- Kinetic analysis : Measure reaction rates under varying substrate concentrations (e.g., ribose-5-phosphate, adenine) to determine Michaelis-Menten parameters.

Reference for analogous studies on ribose-phosphate derivatives in the pentose phosphate pathway .

Advanced: How should contradictions in reported biological activities of 7-(5-phospho-α-D-ribosyl)adenine be resolved?

Contradictions (e.g., pro-apoptotic vs. pro-survival effects) may arise from cell-type specificity or experimental conditions. To resolve these:

Standardize assays : Use isogenic cell lines and controlled nutrient conditions (e.g., serum-free vs. serum-containing media).

Dose-response curves : Evaluate effects across a concentration gradient (e.g., 1 nM–1 mM) to identify biphasic responses.

Pathway mapping : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., AMPK, mTOR).

Meta-analysis : Compare datasets from public repositories (e.g., GEO, ProteomeXchange) using tools like DAVID for functional enrichment.

emphasizes iterative data triangulation to address inconsistencies in biological systems .

Advanced: What methodologies are optimal for studying the interaction of 7-(5-phospho-α-D-ribosyl)adenine with ATP-binding proteins?

Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (association/dissociation rates) with purified proteins (e.g., kinases).

Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS).

Competitive inhibition assays : Use -ATP in kinase assays to determine IC values.

Structural biology : Co-crystallize the compound with target proteins (e.g., adenylate kinase) for cryo-EM or X-ray analysis.

outlines similar workflows for protein-ligand interaction studies using Western blot and immunoprecipitation .

Advanced: How can chemoresistance mechanisms linked to 7-(5-phospho-α-D-ribosyl)adenine metabolism be analyzed in cancer stem cells (CSCs)?

CSC isolation : Use FACS/MACS to sort CD44+/CD24- populations () or ALDH activity assays.

Metabolomic profiling : Compare intracellular levels of the compound in CSCs vs. non-CSCs via LC-MS.

Drug sensitivity assays : Treat CSCs with chemotherapeutics (e.g., doxorubicin) ± metabolic inhibitors (e.g., ANT2 shRNA) and measure viability via Annexin V/PI staining ().

ABC transporter activity : Quantify efflux using fluorescent substrates (e.g., Hoechst 33342) and inhibitors (e.g., verapamil).

detail ANT2 knockdown strategies to sensitize CSCs to chemotherapy .

Advanced: What statistical approaches are critical for analyzing dose-dependent effects of 7-(5-phospho-α-D-ribosyl)adenine in cell-based assays?

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., control, low-dose, high-dose).

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC.

- Time-series analysis : Use mixed-effects models for longitudinal data (e.g., cell viability over 72 hours).

- Survival analysis : Apply Kaplan-Meier curves for apoptosis assays.

and validate ANOVA and t-tests for biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.